An In-depth Technical Guide to 2-cyano-N-pentylacetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-cyano-N-pentylacetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-cyano-N-pentylacetamide is a member of the N-alkyl cyanoacetamide family, a class of compounds recognized for their versatile applications in organic synthesis and medicinal chemistry. The unique chemical architecture of these molecules, featuring a reactive methylene group positioned between a nitrile and an amide, renders them valuable precursors for the synthesis of a diverse range of heterocyclic compounds. While research has extensively covered various N-substituted cyanoacetamides, this guide focuses specifically on the N-pentyl derivative, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications. This document aims to serve as a technical resource for researchers and professionals in drug discovery and chemical development.
Chemical Structure and Identification
The fundamental structure of 2-cyano-N-pentylacetamide comprises a pentyl group attached to the nitrogen of a cyanoacetamide core. This arrangement confers specific solubility and reactivity characteristics to the molecule.
| Identifier | Value |
| IUPAC Name | 2-cyano-N-pentylacetamide |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| Canonical SMILES | CCCCCNC(=O)CC#N |
| InChI Key | InChI=1S/C8H14N2O/c1-2-3-4-6-10-8(11)5-7-9/h2-6H2,1H3,(H,10,11) |
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// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; N1 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- N2 [style=triple]; N1 -- H1; }
Caption: Chemical structure of 2-cyano-N-pentylacetamide.
Physicochemical Properties
Detailed experimental data for 2-cyano-N-pentylacetamide is not widely available in public literature. However, based on the properties of analogous N-alkyl and N-aryl cyanoacetamides, we can predict its general characteristics.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Appearance | White to off-white crystalline solid | Common for similar cyanoacetamide derivatives. |
| Melting Point | Expected to be a low-melting solid | The pentyl group may lower the melting point compared to the N-phenyl analog. |
| Boiling Point | > 200 °C (at atmospheric pressure) | N-phenylacetamide has a high boiling point (401.8°C), the pentyl group will result in a lower but still elevated boiling point.[1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water. | The pentyl chain increases lipophilicity compared to smaller alkyl amides. |
Synthesis of 2-cyano-N-pentylacetamide
The most direct and economical method for synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate with the corresponding amine.[2][3] This protocol outlines the synthesis of 2-cyano-N-pentylacetamide from ethyl cyanoacetate and pentylamine.
Experimental Protocol: Synthesis via Aminolysis
Materials:
-
Ethyl cyanoacetate
-
Pentylamine (n-amylamine)
-
Toluene (or another suitable high-boiling solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of ethyl cyanoacetate and 1.1 molar equivalents of pentylamine in toluene. The slight excess of the amine helps to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Causality Behind Experimental Choices:
-
Solvent: A high-boiling inert solvent like toluene is chosen to allow the reaction to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of the more volatile reactant (pentylamine) is often used to ensure the complete consumption of the ester.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.
Caption: A typical workflow for the synthesis of 2-cyano-N-pentylacetamide.
Applications in Research and Development
Cyanoacetamide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[2] While specific applications for 2-cyano-N-pentylacetamide are not extensively documented, its structural motifs suggest potential utility in the following areas:
-
Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic applications. Derivatives of cyanoacetamide have been explored as antimicrobial and anti-inflammatory agents.[5]
-
Agrochemicals: The cyanoacetamide scaffold is present in some fungicides.[6]
-
Materials Science: The polarity and hydrogen bonding capabilities of the amide and nitrile groups could be exploited in the design of novel functional materials.
Safety and Handling
Hazard Statements (Predicted):
-
Harmful if swallowed.[8]
-
May cause skin irritation.[8]
-
May cause serious eye irritation.[8]
-
May cause respiratory irritation.[8]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust.[10]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.[10]
Conclusion
2-cyano-N-pentylacetamide is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its structure, predicted properties, a robust synthesis protocol, and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with desired functionalities.
References
-
ChemSrc. (n.d.). MSDS of 2-Cyano-N-methyl-acetamide. Retrieved from [Link]
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methyl-n-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328-333.
-
Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]
- Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.
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